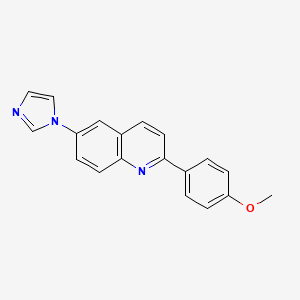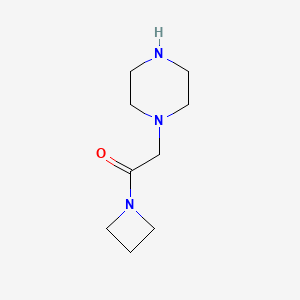![molecular formula C12H9N3 B13884277 3-Pyridin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884277.png)
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, forming a unique bicyclic structure
Méthodes De Préparation
The synthesis of 3-Pyridin-4-ylpyrazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolopyridine structure. Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . These methods highlight the versatility of synthetic strategies available for producing this compound.
Analyse Des Réactions Chimiques
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazole or pyridine rings .
Applications De Recherche Scientifique
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Pyridin-4-ylpyrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cancer cell growth . Additionally, it may interact with other molecular targets, depending on its specific structural modifications.
Comparaison Avec Des Composés Similaires
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. These compounds share a similar bicyclic structure but differ in the position and nature of the fused rings. For example, pyrazolo[3,4-b]pyridines have the pyrazole ring fused at different positions on the pyridine ring, leading to variations in their chemical properties and biological activities .
Propriétés
Formule moléculaire |
C12H9N3 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
3-pyridin-4-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-8-15-12(3-1)11(9-14-15)10-4-6-13-7-5-10/h1-9H |
Clé InChI |
ACSAPHQIZQZKCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NN2C=C1)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884203.png)
![5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13884205.png)
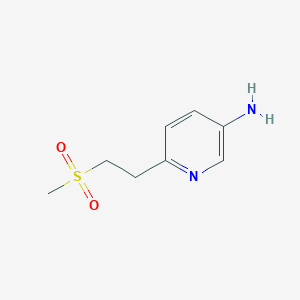



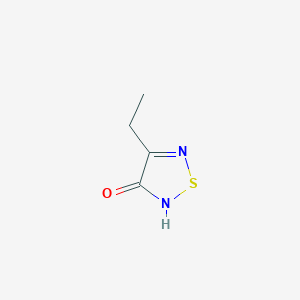
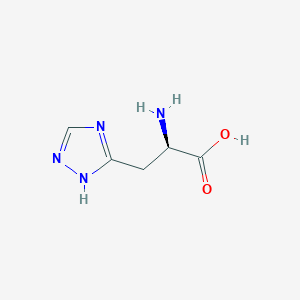
![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)
